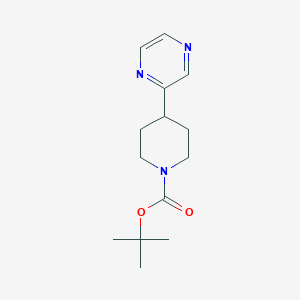
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Vue d'ensemble
Description
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (4-PPCA-DM) is an organic compound belonging to the piperidinecarboxylic acid family. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. 4-PPCA-DM is a potent agonist of the adenosine A2A receptor and has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied extensively for its potential therapeutic applications. Studies have shown that 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a potent agonist of the adenosine A2A receptor, which is involved in a number of physiological processes including inflammation, pain, and cardiovascular regulation. In addition, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Mécanisme D'action
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a potent agonist of the adenosine A2A receptor. It binds to the receptor and activates it, leading to a cascade of physiological effects. Activation of the adenosine A2A receptor results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The activation of the adenosine A2A receptor by 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester leads to a number of biochemical and physiological effects. These include increased intracellular cAMP levels, decreased inflammation, and decreased pain. In addition, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in laboratory experiments is its potency as an agonist of the adenosine A2A receptor. This makes it a suitable candidate for the study of various physiological processes and the development of potential therapeutic applications. However, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is not without its limitations. It has a short half-life, which limits its use in long-term experiments. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potency of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an agonist of the adenosine A2A receptor makes it an attractive candidate for the development of potential therapeutic applications. Future research could focus on exploring the potential of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an anti-inflammatory and analgesic agent for the treatment of various inflammatory and pain-related conditions. In addition, further research could be conducted to explore the effects of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester on other physiological processes such as cardiovascular regulation, cell proliferation, and apoptosis. Finally, more research is needed to improve the solubility of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in aqueous solutions and to extend its half-life in order to make it more suitable for long-term experiments.
Propriétés
IUPAC Name |
tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-11(5-9-17)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOOBSLGNQLFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640172 | |
| Record name | tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester | |
CAS RN |
921613-02-7 | |
| Record name | tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B1629614.png)











